molecular formula C38H60N2O12 B12740697 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid CAS No. 104450-36-4

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid

Cat. No.: B12740697
CAS No.: 104450-36-4
M. Wt: 736.9 g/mol
InChI Key: CWJSAYPYOAWYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone; oxalic acid is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a tert-butylamino group, a hydroxypropoxy group, and an ethoxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The process may involve:

    Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate precursor.

    Attachment of the hydroxypropoxy group: This is achieved through a nucleophilic substitution reaction.

    Introduction of the ethoxymethyl group: This step involves the use of ethyl iodide or a similar reagent.

    Final assembly: The intermediate compounds are then combined under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
  • 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
  • 1-[4-(butylamino)phenyl]ethanone

Uniqueness

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

104450-36-4

Molecular Formula

C38H60N2O12

Molecular Weight

736.9 g/mol

IUPAC Name

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid

InChI

InChI=1S/2C18H29NO4.C2H2O4/c2*1-6-22-11-15-9-14(13(2)20)7-8-17(15)23-12-16(21)10-19-18(3,4)5;3-1(4)2(5)6/h2*7-9,16,19,21H,6,10-12H2,1-5H3;(H,3,4)(H,5,6)

InChI Key

CWJSAYPYOAWYSQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.